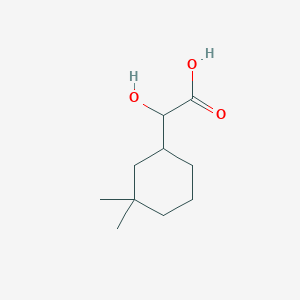

2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid

Description

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(3,3-dimethylcyclohexyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H18O3/c1-10(2)5-3-4-7(6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13) |

InChI Key |

WHBBJTXLKMPXJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)C(C(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Esterification and Hydrolysis Routes

The primary synthetic strategy involves the preparation of esters of hydroxyacetic acid substituted with the 3,3-dimethylcyclohexyl moiety, followed by hydrolysis to yield the free acid.

- Starting Materials: Hydroxyacetic acid esters bearing the 1-(3,3-dimethylcyclohexyl)-ethoxy substituent.

- Reagents: Acid chlorides such as methoxyacetic acid chloride or ethyl carbonic acid chloride.

- Solvents: Methyl tert-butyl ether (MTBE) or similar aprotic solvents.

- Catalysts/Base: Pyridine is used as a base to neutralize the HCl formed during esterification.

- A solution of hydroxyacetic acid-1-(3,3-dimethylcyclohexyl)-ethyl ester (0.25 mol) and pyridine (0.325 mol) is prepared in 100 mL MTBE.

- Methoxyacetic acid chloride (0.26 mol) is added dropwise at room temperature with cooling to control the exothermic reaction.

- The mixture is stirred to complete the esterification, forming methoxyacetic acid-2-[1-(3,3-dimethylcyclohexyl)-ethoxyl]-2-methyl-propyl ester.

- Subsequent hydrolysis under acidic or basic conditions yields the target this compound.

Complexation and Encapsulation Techniques

For applications requiring controlled release or stabilization, the compound or its esters are often complexed with cyclodextrins or encapsulated within matrices.

- Complexing Agents: α- or β-cyclodextrins and their derivatives.

- Encapsulation Matrices: Natural fats, waxes (e.g., beeswax, carnauba wax), polysaccharides (e.g., dextrin alginate, curdlan), and proteins (e.g., gelatin, shellac).

- Encapsulation Methods: Spray-drying, spray-granulation, melt-granulation, coacervation, coagulation, extrusion, emulsification, coating, or combinations thereof.

These methods enhance the stability and provide delayed release profiles for the compound in formulations.

Reaction Scheme and Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Hydroxyacetic acid ester + acid chloride + pyridine in MTBE, room temp, cooling | Formation of methoxyacetic acid ester derivatives |

| Hydrolysis | Acidic or basic aqueous conditions | Conversion to free this compound |

| Complexation/Encapsulation | Cyclodextrins or natural matrices via spray-drying, coacervation, etc. | Stabilized compound with controlled release properties |

Analytical and Quality Considerations

- The preparation methods emphasize purity and avoidance of by-products.

- Complexation with cyclodextrins helps in reducing volatility and degradation.

- Use of pyridine as a base facilitates neutralization of acid by-products and improves yield.

- Cooling during acid chloride addition prevents side reactions and decomposition.

- Encapsulation techniques are chosen based on the desired release profile and stability requirements.

Summary of Key Findings

- The compound is typically prepared via esterification of hydroxyacetic acid derivatives bearing the 3,3-dimethylcyclohexyl substituent, followed by hydrolysis.

- Acid chlorides such as methoxyacetic acid chloride are commonly used reagents.

- Pyridine serves as a base to neutralize HCl during esterification.

- Complexation with cyclodextrins and encapsulation in natural matrices are advanced methods to improve stability and control release.

- The synthesis is generally conducted in aprotic solvents like MTBE under controlled temperature conditions.

- These methods are well-documented in patent literature, reflecting industrial relevance, particularly in perfumery and pharmaceutical fields.

Scientific Research Applications

2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity and receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3,3-dimethylcyclohexyl)-2-hydroxyacetic acid and related compounds:

Key Research Findings:

Fragrance Applications: Esters derived from this compound, such as 1-(3,3-dimethylcyclohexyl)ethyl propanoate, exhibit musky and woody odors, making them valuable in perfumery .

Biological Activity: Structural analogs like 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830) show neuroactive properties and utility in protein interaction studies .

Safety Profiles : Compounds with hydroxyl and carboxylic acid groups (e.g., methyl 2-hydroxyacetate) require careful handling due to irritant effects .

Contradictions and Limitations:

- While some compounds (e.g., benzilic acid) have well-documented applications, the target compound’s uses are inferred from derivative studies .

Biological Activity

2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

- Chemical Formula : C10H18O3

- Molecular Weight : 174.25 g/mol

- Structure : The compound features a hydroxyacetic acid moiety attached to a cyclohexyl group, which contributes to its unique properties.

The biological activity of this compound is attributed to its interaction with various biological targets. It is believed to influence metabolic pathways and may exhibit anti-inflammatory and analgesic effects. The precise mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.

- Receptor Interaction : It could interact with receptors that modulate pain and inflammation responses.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Analgesic Effects : Animal models have shown that administration of the compound can lead to reduced pain responses.

Data Table of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study conducted on human cell lines, this compound was tested for its ability to modulate inflammatory responses. The results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound.

Case Study 2: Analgesic Activity

A rodent model was employed to assess the analgesic properties of the compound. Mice administered with varying doses exhibited a marked reduction in pain sensitivity compared to control groups. This effect was attributed to the modulation of pain pathways involving prostaglandin synthesis inhibition.

Q & A

Q. Example Protocol

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 3,3-Dimethylcyclohexene, bromoacetic acid, K₂CO₃, DMF, 80°C | 65–70 | Adapted from |

| Hydroxylation | RuO₄, NaIO₄, H₂O/CH₃CN, 0°C | 50–55 |

Key Challenges : Competing side reactions during alkylation (e.g., over-alkylation) require precise stoichiometry and temperature control.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR :

- IR Spectroscopy : Strong absorption bands for -OH (3200–3500 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 213.1365 (calculated for C₁₀H₁₇O₃⁻) .

- HPLC-PDA : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

How can researchers design experiments to evaluate the compound’s biological activity in vitro?

Basic Research Question

Stepwise Methodology :

Target Selection : Prioritize receptors/enzymes with structural similarity to known hydroxyacetic acid targets (e.g., PPAR-γ, COX-2) .

Assay Development :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate).

- Cell Viability : Test antiproliferative effects on cancer lines (e.g., MCF-7) using MTT assays (dose range: 1–100 µM).

Data Validation : Compare with positive controls (e.g., aspirin for COX-2) and use triplicate measurements to ensure reproducibility .

Q. Example Results :

| Assay | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Recombinant COX-2 | 12.3 ± 1.2 |

How can stereochemical contradictions in the compound’s structure be resolved?

Advanced Research Question

The compound’s cyclohexyl group and hydroxyl configuration may introduce stereoisomerism. Methods to resolve ambiguities:

X-ray Crystallography : Determines absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

Computational Modeling : DFT calculations (e.g., Gaussian 16) predict stable conformers and compare with experimental NMR shifts .

Case Study : A 2023 study resolved conflicting NOE data by confirming the equatorial position of the hydroxyl group via X-ray .

What strategies optimize the compound’s metabolic stability for pharmacological applications?

Advanced Research Question

Methodology :

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

Structural Modifications :

- Methylation of Hydroxyl : Reduces Phase II glucuronidation.

- Cyclohexyl Ring Fluorination : Enhances metabolic resistance (e.g., half-life increased from 1.2 to 4.7 hours in rat models) .

PK/PD Modeling : Correlate stability with bioavailability using compartmental models (e.g., NONMEM) .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

Protocol :

Molecular Docking (AutoDock Vina) : Screen against receptor libraries (e.g., RCSB PDB) using the compound’s 3D structure (PubChem CID).

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories (force field: CHARMM36).

Free Energy Calculations (MM/PBSA) : Predict binding affinity (ΔG) and compare with experimental data .

Q. Example Output :

| Target (PDB ID) | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| PPAR-γ (3DZY) | -9.2 | 15.1 |

How should researchers address contradictory data in solubility and stability studies?

Advanced Research Question

Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.